N-(4-Isopropylbenzyl)ethanamine
Overview
Description
N-(4-Isopropylbenzyl)ethanamine is a chemical compound with the molecular formula C12H19N . It is available for experimental and research use .
Molecular Structure Analysis
The molecular structure of N-(4-Isopropylbenzyl)ethanamine consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structural diagram is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving N-(4-Isopropylbenzyl)ethanamine are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-Isopropylbenzyl)ethanamine, such as its melting point, boiling point, density, and molecular weight, are not explicitly provided in the searched resources .Scientific Research Applications
Cytochrome P450 Enzymes and Metabolism :
- N-Benzyl-substituted phenethylamines, including derivatives of N-(4-Isopropylbenzyl)ethanamine, are metabolized primarily by cytochrome P450 enzymes. These compounds have been linked to cases of intoxication and have potent serotonin 5-HT2A receptor agonistic properties, which are responsible for their hallucinogenic effects. The metabolism pathways include hydroxylation, O-demethylation, N-dealkylation, and more, with major enzymes involved being CYP3A4 and CYP2D6 (Nielsen et al., 2017).
Controlled Substance Classification :
- Certain derivatives of N-(4-Isopropylbenzyl)ethanamine, such as 25I-NBOMe, have been placed into Schedule I of the Controlled Substances Act due to their potent hallucinogenic properties and potential for abuse. This classification reflects the need for regulatory controls and sanctions to manage their use and distribution (Federal Register, 2016).
Interaction with Histamine and Cytochrome P450 Isozymes :
- Derivatives like N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine have been studied for their interactions with histamine at cytochrome P450 3A4 and other isozymes. These interactions can impact the metabolism of antineoplastic drugs, indicating a potential role in chemopotentiating and cytoprotective agents in cancer treatments (Brandes et al., 2000).
Antimicrobial and Antidiabetic Studies :
- Schiff bases derived from N-(4-Isopropylbenzyl)ethanamine have been synthesized and tested for their antimicrobial and antidiabetic properties. These compounds showed inhibitory activities against bacterial growth and α-amylase, suggesting potential applications in treating infections and diabetes (G et al., 2023).
Pharmacology of Psychoactive Substituted Derivatives :
- Psychoactive substituted derivatives of N-(4-Isopropylbenzyl)ethanamine have been found to be high potency agonists at 5-HT2A receptors. These compounds exhibit a biochemical pharmacology consistent with hallucinogenic activity, with minimal psychostimulant activity. This highlights their potential for abuse and the need for understanding their pharmacological properties (Eshleman et al., 2018).
Analytical Characterization for Drug Enforcement :
- The analytical properties of hallucinogenic substances, including N-(2-methoxy)benzyl derivatives of N-(4-Isopropylbenzyl)ethanamine, have been studied for law enforcement purposes. Methods like gas chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance have been used for identification, highlighting the importance of analytical techniques in managing the misuse of these substances (Zuba & Sekuła, 2013).
Future Directions
properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAULWNZPIFDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406022 | |
Record name | N-(4-ISOPROPYLBENZYL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylbenzyl)ethanamine | |
CAS RN |
889949-99-9 | |
Record name | N-(4-ISOPROPYLBENZYL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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